![molecular formula C7H13NO2 B3113249 (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid CAS No. 1946010-81-6](/img/structure/B3113249.png)
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid
Overview
Description
“(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid” is a derivative of pyrrolidine, which is a cyclic secondary amine . It’s important to note that the specific compound you’re asking about might not have extensive information available, but related compounds such as “(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid” are well-studied .
Synthesis Analysis
The synthesis of related compounds like “(2S,4R)-4-Hydroxypipecolic acid” has been reported. The synthesis is based on the Pd-catalyzed methoxycarbonylation of a 4-alkoxy-substituted δ-valerolactam-derived vinyl triflate followed by the stereocontrolled hydrogenation of the enamine double bond .Scientific Research Applications
Bioconjugation Strategies
Researchers have also employed (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid in bioconjugation strategies. For instance, it has been used to replace methionine residues in proteins, introducing reactive sites for targeted bioconjugation. Such approaches are valuable for developing protein-based therapeutics and diagnostics .
Other Applications
While the above fields represent key areas of research, additional applications may exist. Further investigations could explore its role in other biological processes, structural modifications, or potential interactions with specific receptors.
Mechanism of Action
Target of Action
Similar compounds such as 2s,4r-4-methylglutamate have been shown to interact with the glutamate receptor ionotropic, kainate 2 .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by forming a complex, leading to changes in the target’s function .
Biochemical Pathways
Compounds like (2s,4r)-4-fluoroglutamine have been used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage .
Pharmacokinetics
Studies on similar compounds like (2s,4r)-4-fluoroglutamine have shown that these compounds exhibit reversible uptake, with the kinetic rate constant k1 being most correlated with suv at both 30 min and 190 min .
Result of Action
Similar compounds have been shown to have preferential uptake in tumor tissue versus corresponding healthy tissue .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
(2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-6(7(9)10)8(2)4-5/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKNQOZVXKYTPZ-RITPCOANSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](N(C1)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303922 | |
Record name | L-Proline, 1,4-dimethyl-, (4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid | |
CAS RN |
1946010-81-6 | |
Record name | L-Proline, 1,4-dimethyl-, (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1946010-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Proline, 1,4-dimethyl-, (4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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